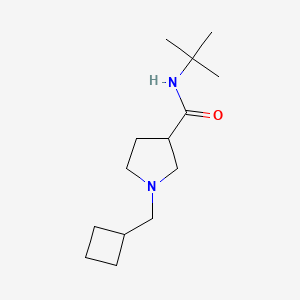![molecular formula C17H22N4O2 B6470494 1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 2640955-10-6](/img/structure/B6470494.png)
1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one is a synthetic organic compound. Its complex structure suggests it is used in niche applications, likely within pharmaceutical or chemical research.
Vorbereitungsmethoden
The synthesis of 1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one involves multiple synthetic steps:
Initial formation: : Synthesizing the pyrazinone core, starting from precursor compounds like dihydropyrazine.
Subsequent steps: : Introducing the piperidine and pyridine moieties via various condensation and coupling reactions. These steps generally require stringent conditions such as inert atmospheres and specific catalysts.
Industrial production: : Requires large-scale synthesis setups, typically performed in high-throughput reactors under optimized conditions for yield and purity.
Analyse Chemischer Reaktionen
1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one can undergo:
Oxidation: : Involving reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions, leading to the formation of corresponding oxides.
Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride, producing reduced derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions using halogens or other nucleophiles/electrophiles. Major products depend on reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has broad applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : May serve as a ligand in biochemical assays or in the study of enzyme interactions.
Medicine: : Could be investigated for potential therapeutic properties or as a drug precursor.
Industry: : Employed in the manufacture of materials that require specific structural attributes conferred by its unique chemical structure.
Wirkmechanismus
1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one exerts its effects through binding to specific molecular targets, potentially involving enzyme inhibition or receptor modulation. The pathways implicated depend on its specific use, ranging from neurotransmitter pathways to metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds:
Structural uniqueness: : Distinguished by the specific arrangement of its piperidine, pyridine, and pyrazinone components.
Similar compounds: : Include other pyrazinone derivatives and piperidine-pyridine hybrids. 1-methyl-3-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one stands out for its precise molecular architecture that may confer distinct biological activity or synthetic utility.
That’s the rundown on this compound! Curious to learn more about a specific application or reaction?
Eigenschaften
IUPAC Name |
1-methyl-3-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-11-18-6-3-15(13)23-12-14-4-8-21(9-5-14)16-17(22)20(2)10-7-19-16/h3,6-7,10-11,14H,4-5,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYPAFMFZFFEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6470411.png)

![N-tert-butyl-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-3-carboxamide](/img/structure/B6470431.png)
![3-methyl-4-{[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6470433.png)
![N-tert-butyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470440.png)
![4-{6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6470447.png)
![N-tert-butyl-1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide](/img/structure/B6470454.png)
![N-ethyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470462.png)
![N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6470467.png)
![N-tert-butyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidine-3-carboxamide](/img/structure/B6470481.png)
![methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate](/img/structure/B6470486.png)
![N-tert-butyl-1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine-3-carboxamide](/img/structure/B6470489.png)
![N-tert-butyl-1-[(3-cyanophenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6470511.png)
![5-chloro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6470513.png)
